

An In-Depth Technical Guide to the Chemical Structure of Vobtusine

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Compound of Interest		
Compound Name:	Vobtusine	
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Abstract

Vobtusine is a complex bisindole alkaloid naturally occurring in several species of the genus Voacanga, notably Voacanga africana and Voacanga chalotiana.[1][2] As a member of the intricate family of indole alkaloids, its structure is characterized by two distinct indole-derived units linked together, contributing to its significant molecular complexity and pharmacological potential. **Vobtusine** has demonstrated notable in-vitro cytotoxicity and anti-proliferative properties, making it a subject of interest in oncology and drug discovery.[1] This guide provides a detailed overview of its chemical structure, the experimental methods used for its elucidation, and its known biological activities, with a focus on the molecular pathways it influences.

Chemical Structure and Identification

Vobtusine is a dimeric indole alkaloid with a highly complex, polycyclic framework. Its structure consists of two monomeric indole alkaloid units linked, creating a rigid and sterically hindered molecule. The precise arrangement of its numerous stereocenters is critical to its biological activity.

Due to its complexity, a 2D chemical structure image is the most effective representation. A 3D conformer generation is often disallowed in computational chemistry software due to the high number of atoms and undefined stereocenters without experimental crystallographic data.[3]



Table 1: Chemical and Physical Properties of Vobtusine

Identifier	Value	Source(s)
IUPAC Name	(2S,2aS,3'aR,4'aR,5aR,12bR,1 2'bR,12'cR,15aR,15'aS,17'aS)- 2',3',4,4'a,5,6,8,12'c,13,13',14, 14',17',17'a-tetradecahydro- 12'c-hydroxy-9'-methoxy- spiro[1H,15aH- furo[2',3':7,8]indolizino[8,1- cd]carbazole-2(2aH),6'(7'H)- [4H,5H,15aH,16H]furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3- lm]carbazole]-7-carboxylic acid, methyl ester	[1]
CAS Number	19772-79-3	[3][4]
Molecular Formula	C43H50N4O6	[1][4]
Molecular Weight	718.89 g/mol	[1][3]
Exact Mass	718.3730 g/mol	[1]
InChI Key	IIMPGJMHQMBXKL- OPDPKHDKSA-N	[4]
Canonical SMILES	COC1=CC=CC2=C1N3C[C@] 4(C[C@H]5[C@]3([C@]26CC N7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@] 12[C@@H]9[C@@]3([C@H]4 OCC3)CC(=C1NC1=CC=CC= C21)C(=O)OC	[4]
Appearance	Solid powder	[1]
Elemental Analysis	C: 71.84%, H: 7.01%, N: 7.79%, O: 13.35%	[1]

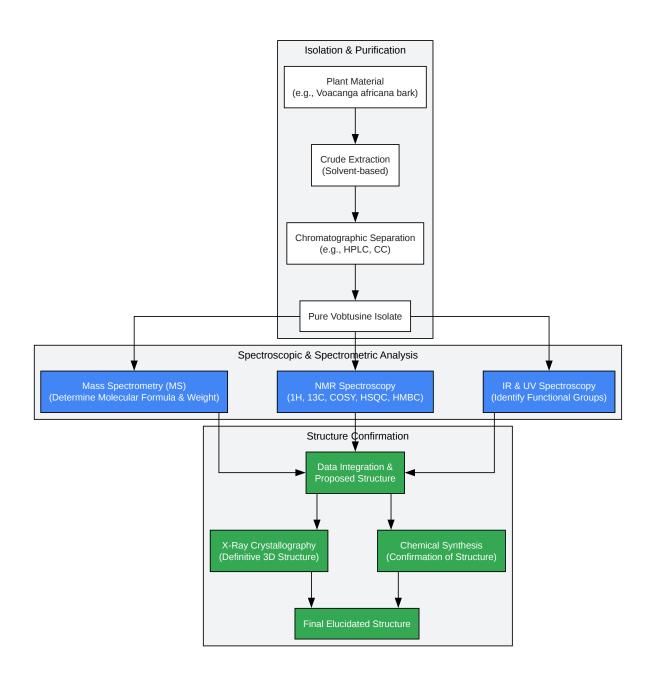


Experimental Protocols for Structure Elucidation

The definitive structure of complex natural products like **Vobtusine** is determined through a combination of advanced spectroscopic and analytical techniques. The elucidation of bisindole alkaloid structures, in particular, relies heavily on modern methods that allow for accurate characterization from milligram quantities.[5]

The process for elucidating the structure of a novel alkaloid generally follows a standardized workflow, beginning with isolation and purification, followed by a series of analytical experiments to piece together its molecular architecture.





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Caption: General experimental workflow for alkaloid structure elucidation.

Foundational & Exploratory





Mass spectrometry is fundamental for determining the molecular weight and formula of an alkaloid.[6]

Protocol:

- Sample Preparation: A purified sample of **Vobtusine** is dissolved in a suitable solvent (e.g., methanol).
- Ionization: High-resolution electrospray ionization (ESI) is commonly used for complex alkaloids to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.[7]
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the unambiguous determination of the elemental composition (C43H50N4O6).
- Tandem MS (MS/MS): Multi-stage tandem mass spectrometry (MSⁿ) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the connectivity of the molecule's substructures, which is characteristic of indole alkaloids.[7]

NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[8]

Protocol:

- Sample Preparation: A few milligrams of pure Vobtusine are dissolved in a deuterated solvent (e.g., CDCl₃).
- 1D NMR (¹H and ¹³C):
 - The ¹H NMR spectrum reveals the number and types of protons (aromatic, aliphatic, methoxy, etc.) and their neighboring environments through chemical shifts and coupling constants.
 - The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Foundational & Exploratory





- 2D NMR Experiments: A suite of 2D NMR experiments is essential to assemble the complex structure of **Vobtusine**:[9]
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within spin systems, helping to trace out connected fragments.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbons to their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the fragments identified by COSY and establishing the overall molecular skeleton, including the linkages between the two monomer units.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[10][11]

Protocol:

- Crystallization: This is often the most challenging step. A high-purity sample of Vobtusine
 (or a suitable derivative) is dissolved in a solvent or solvent mixture, and crystals are
 grown through slow evaporation, vapor diffusion, or cooling.[12] The structure of
 Vobtusine was fully elucidated by X-ray analysis of its dibromo derivative.[2]
- Data Collection: A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.[12]
- Structure Solution and Refinement: The diffraction data is processed to generate an
 electron density map of the crystal's unit cell. From this map, the positions of all nonhydrogen atoms can be determined. Computational refinement optimizes the atomic
 positions to best fit the experimental data, yielding a precise 3D model of the Vobtusine
 molecule with detailed bond lengths and angles.[11]



Biological Activity and Signaling Pathways

Vobtusine is primarily recognized for its cytotoxic effects against various cancer cell lines. Research indicates that its mechanism of action involves the induction of apoptosis (programmed cell death).[13] While the complete signaling network affected by **Vobtusine** is still under investigation, studies on **Vobtusine** and other bisindole alkaloids point towards the modulation of key cell survival and death pathways.[14][15]

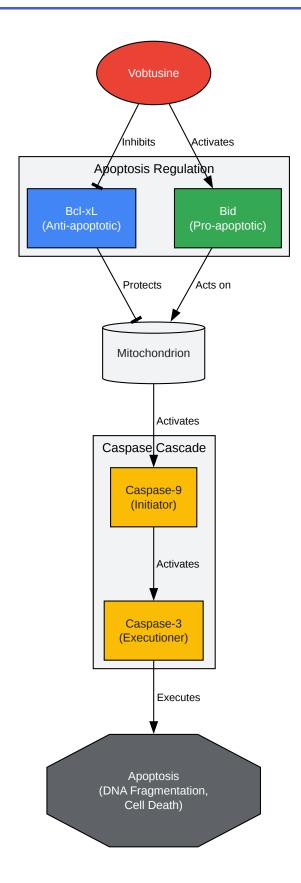
Studies on human leukemia (HL-60) cells have shown that **Vobtusine** induces apoptosis through the intrinsic, or mitochondrial, pathway.[13]

Key Events:

- Mitochondrial Involvement: Vobtusine treatment leads to the downregulation of the antiapoptotic protein Bcl-xL and the activation of the pro-apoptotic protein Bid.
- Caspase Activation: This shift in the Bcl-2 family protein balance triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.
- Execution Phase: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
- Cell Death: Caspase-3 carries out the systematic dismantling of the cell, leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[13]

The diagram below illustrates the proposed apoptotic pathway initiated by **Vobtusine**.





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Caption: Vobtusine-induced apoptosis via the intrinsic caspase pathway.



Other bisindole alkaloids have been shown to target different signaling pathways, such as the Wnt/β-catenin and AKT pathways, which are frequently dysregulated in cancer.[16][17] Further research is required to determine if **Vobtusine** also modulates these critical oncogenic pathways.

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